molecular formula C13H13F3O B1432555 4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one CAS No. 40503-93-3

4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one

Cat. No. B1432555
CAS RN: 40503-93-3
M. Wt: 242.24 g/mol
InChI Key: XAOCHZUKYOVYOQ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one, also known as TFPC, is a chemical compound that has gained interest in scientific research due to its unique properties. TFPC is a ketone that contains a trifluoromethyl group and a cyclohexane ring. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.

Scientific Research Applications

  • Lithium-Ion Battery Anode Materials

    • This compound could potentially be used in the development of lithium-ion battery anode materials . A study introduced a novel three-dimensional (3D) carbon network based on cyclooctatetraene (COT), which showed promise as an anode material for Li-ion batteries .
    • The 3D COT network was found to be dynamically stable and exhibited linear dispersion relation near the Fermi level . The network also showed low energy diffusion barriers (0.008-0.68 eV), enabling rapid charge-discharge rates .
    • The results indicated that the 3D COT network could potentially offer a higher theoretical specific capacity (627.5 mA-1 h g-1) compared to graphite and an optimal average open circuit voltage of 0.85 V .
  • Fuel Cell Technology

    • This compound could potentially be used in the development of fuel cell technology . A study mentioned the development of a new hydrogen fuel cell that uses cutting-edge multi-stack technology .
    • The fuel cell offers a maximum net power of 300 kW, representing a gain in power density of over 50% compared to previous technologies, while guaranteeing exceptional efficiency .
    • This technology could be used in zero-emission hydrogen mobility, particularly in the demanding conditions of motor racing .
  • Text-to-Image Model

    • The compound could potentially be used in the development of text-to-image models . Google DeepMind’s Imagen 3 is a high-quality text-to-image model that can generate images with better detail, richer lighting, and fewer distracting artifacts .
    • Imagen 3 has significantly improved its ability to understand prompts, which helps the models generate a wide range of visual styles and capture small details from longer prompts .
  • High-Performance Capillary Electrophoresis

    • This compound could potentially be used in high-performance capillary electrophoresis . This is a highly useful and efficient technology used in the separation of ions based on their electrophoretic mobility .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOCHZUKYOVYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268306
Record name 4-[3-(Trifluoromethyl)phenyl]cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one

CAS RN

40503-93-3
Record name 4-[3-(Trifluoromethyl)phenyl]cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40503-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Trifluoromethyl)phenyl]cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Intermediate 3C (650 mg, 2.71 mmol) in EtOAc (10 mL) was added Pd/C (0.15 g, 0.27 mmol) in a pressure bottle. The mixture was stirred under 45 psi of hydrogen for 16 h. The catalyst was carefully filtered under nitrogen and the solvent was removed under vacuum. The residue was dissolved in DCM (10 mL) and Dess-Martin periodinane (1.26 g, 2.98 mmol) was added as one single portion. The reaction mixture was stirred at rt for 3 h. The reaction mixture was diluted with DCM, washed with brine, dried over Na2SO4, filtered and concentrated. The crude was purified by flash chromatography on a 24 g cartridge with 0 to 100% EtOAc in hexanes over 15 min to give Intermediate 3D (276 mg, 1.14 mmol, 42.1% yield). LCMS, RT=2.01 min (Method B).
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
42.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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